molecular formula C8H7NO3 B2721601 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1783742-44-8

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Numéro de catalogue: B2721601
Numéro CAS: 1783742-44-8
Poids moléculaire: 165.148
Clé InChI: ACLPXHIBSCDLOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . Another method involves microwave irradiation in solvent-free conditions, which has been shown to be a convenient, rapid, and high-yielding protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and solvent-free conditions suggests potential for scalable and environmentally friendly industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This makes it a promising candidate for the development of novel anticancer agents .

Activité Biologique

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound known for its potential biological activities, particularly as an inhibitor of human DNA topoisomerase I. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Chemical Structure

This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring. Its molecular formula is C8H7NO3C_8H_7NO_3, and it has a CAS number of 1783742-44-8. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The primary biological activity of this compound is its inhibitory effect on human DNA topoisomerase I (hTopo I). This enzyme plays a vital role in DNA replication and transcription by creating transient single-strand breaks in the DNA helix. Inhibition of hTopo I can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound binds to hTopo I, preventing the formation of the enzyme-substrate complex. This inhibition disrupts normal cellular processes, leading to cytotoxic effects in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Notably, its IC50 values indicate its potency as an inhibitor.

Study Compound IC50 (mM) Notes
This compound0.034Effective against hTopo I
BONC-0018.34Related compound with notable activity
BONC-0130.0006Stronger inhibitor than camptothecin

Case Studies and Research Findings

  • Inhibitory Studies : A study focused on the inhibitory activities of various benzoxazine derivatives on hTopo I revealed that this compound exhibited significant inhibition compared to other compounds tested. The study utilized relaxation assays to determine the effectiveness of these compounds .
  • Structure-Activity Relationship (SAR) : Research has indicated that specific functional groups on the benzoxazine ring are critical for enhancing inhibitory activity against hTopo I. For instance, the presence of hydroxyl groups was found to be beneficial for catalytic inhibition .
  • Potential Therapeutic Applications : Due to its ability to inhibit hTopo I effectively, this compound is being explored as a potential candidate for developing new anticancer therapies. Its unique mechanism offers a promising avenue for targeting cancer cells selectively .

Propriétés

IUPAC Name

7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPXHIBSCDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783742-44-8
Record name 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.